molecular formula C11H10F4O2 B1401354 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid CAS No. 1323966-25-1

3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1401354
CAS No.: 1323966-25-1
M. Wt: 250.19 g/mol
InChI Key: ZXGHBPAJUBOZLW-UHFFFAOYSA-N
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Description

3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid (CAS 1323966-25-1) is a high-value fluorinated aromatic building block with a molecular formula of C11H10F4O2 and a molecular weight of 250.19 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis of complex molecules that incorporate trifluoromethyl and fluoro substituents to modulate their physicochemical properties and biological activity . The defined structure, confirmed by spectroscopic fingerprinting including 1 H, 13 C, and 19 F NMR, serves as a critical intermediate for constructing active pharmaceutical ingredients (APIs) and other biologically relevant compounds . A patented synthetic route for this compound starts from a bromobenzene derivative and involves key steps of alkylation with diethyl malonate, followed by saponification and decarboxylation, yielding material with high chemical purity . The compound's purity is typically 98% or higher, making it a reliable reagent for research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGHBPAJUBOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183096
Record name Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-25-1
Record name Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid is a compound of interest due to its unique chemical structure, which includes a trifluoromethyl group. This group is known for enhancing biological activity in various pharmacological contexts. The compound's molecular formula is C₁₁H₁₀F₄O₂, with a molecular weight of 250.19 g/mol .

The compound is characterized by the following properties:

  • Molecular Weight : 250.19 g/mol
  • CAS Number : 1323966-25-1
  • Appearance : Typically appears as a white to almost white powder or crystalline solid.
  • Melting Point : Approximately 55 °C .

The trifluoromethyl group in the compound significantly contributes to its biological activity by enhancing lipophilicity and metabolic stability. This modification can lead to improved binding affinity to biological targets, such as enzymes and receptors.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in various biological assays. For instance, studies have demonstrated that the inclusion of a trifluoromethyl group can increase the inhibition potency of certain enzymes, such as those involved in neurotransmitter uptake .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionIncreased potency in inhibiting neurotransmitter uptake
Anticancer ActivityPotential synergistic effects with other drugs
Neuroprotective EffectsModulation of kainate receptors

Case Studies

  • Anticancer Activity : A study involving a related compound demonstrated that the trifluoromethyl group contributed to significant anticancer activity when used in combination with other therapeutic agents. The mechanism was attributed to enhanced cellular uptake and interaction with cancer cell pathways .
  • Neuroprotective Effects : Research on kainate receptor antagonists showed that compounds with similar structural features exhibited neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of compounds similar to this compound indicates favorable absorption and distribution characteristics due to their lipophilic nature. This profile is critical for their therapeutic efficacy and safety .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Phenylpropionic Acids

Compound Name Substituents (Position on Benzene Ring) Molecular Formula Molecular Weight CAS Number Source Reference
3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid 2-F, 5-CH₃, 4-CF₃ C₁₁H₁₀F₄O₂ 266.19 647855-22-9
3-(2-Trifluoromethylphenyl)propionic acid 2-CF₃ C₁₀H₉F₃O₂ 218.17 94022-99-8
3-[4-Fluoro-3-(trifluoromethoxy)phenyl]propionic acid 4-F, 3-OCHF₃ C₁₀H₈F₄O₃ 276.16 N/A
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid 3-CH₃, 5-OCHF₃ C₁₁H₁₁F₃O₃ 260.20 916420-57-0

Key Observations :

  • Substituent Effects : The target compound uniquely combines fluorine, methyl, and trifluoromethyl groups, which synergistically enhance steric bulk and electron-withdrawing properties compared to simpler analogs like 3-(2-trifluoromethylphenyl)propionic acid .

Table 2: Functional and Commercial Comparison

Compound Name Purity (%) Price (per 1g) Key Applications Source Reference
This compound >95 €193.00 Anti-inflammatory agents, enzyme inhibitors
3-(2-Trifluoromethylphenyl)propionic acid >98.0 ¥5,800 (~€38) Intermediate for fluorinated polymers
4-Bromo-5,7-difluoroquinoline N/A €560.00 Anticancer research

Key Findings :

  • Cost-Effectiveness : The target compound is priced higher (€193.00/g) than simpler derivatives like 3-(2-trifluoromethylphenyl)propionic acid (¥5,800/5g ≈ €38/g), reflecting its complex synthesis and specialized applications .
  • Pharmacological Potential: Unlike halogenated quinoline derivatives (e.g., 4-Bromo-5,7-difluoroquinoline), fluorinated phenylpropionic acids are prioritized for anti-inflammatory drug development due to structural similarity to NSAIDs like ibuprofen .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) Stability Notes
This compound Not reported <1 (DMSO) Stable under inert atmosphere
3-Amino-3-(4-fluorophenyl)propionic acid 224–228 (dec.) >10 (Water) Hygroscopic; light-sensitive

Critical Analysis :

  • Stability: The trifluoromethyl group in the target compound improves resistance to oxidative degradation compared to amino-substituted analogs (e.g., 3-amino-3-(4-fluorophenyl)propionic acid), which require stringent storage conditions .

Preparation Methods

Multi-step Synthesis via Bromobenzene Derivatives and Diethyl Malonate (Patent CN105503569A)

A patented method describes the preparation starting from 3,5-bis(trifluoromethyl)bromobenzene as the raw material. The key steps include:

  • Step 1: Alkylation with Diethyl Malonate
    The bromobenzene derivative is reacted with diethyl malonate in the presence of a base (alkali reagent) and solvent at temperatures ranging from 0 °C to reflux (typically around 90 °C) for 8-10 hours to form a diethyl malonate-substituted intermediate.

  • Step 2: Saponification and Decarboxylation
    The intermediate undergoes saponification using a second alkali reagent in a different solvent at room temperature to reflux conditions for 4-6 hours, yielding the corresponding carboxylic acid intermediate.

  • Step 3: Methylation
    The carboxylic acid intermediate is treated with a methylating reagent in the presence of a third alkali reagent and solvent at temperatures from -5 °C to reflux for 6-10 hours to obtain the final trifluoromethylated propionic acid derivative.

This method yields the target compound with purity greater than 99.5% and is scalable for industrial application.

Step Reaction Type Reagents/Conditions Temperature Range Time (hours) Outcome
1 Alkylation Diethyl malonate, alkali reagent, solvent 0 °C to reflux (~90 °C) 8-10 Diethyl malonate intermediate
2 Saponification Alkali reagent, solvent Room temp to reflux 4-6 Carboxylic acid intermediate
3 Methylation Methylating reagent, alkali reagent, solvent -5 °C to reflux 6-10 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid

Aromatic Substitution and Fluorination Approaches

While direct literature on this exact compound is limited, related fluorinated phenylalanine derivatives and fluorinated aromatic acids have been synthesized using:

These methods often require careful control of reaction conditions to preserve fluorine substituents and avoid side reactions.

Alternative Routes via Fluorinated Precursors (Literature Insights)

Research on fluorinated phenylalanines and related compounds suggests synthetic routes involving:

  • Formation of protected intermediates such as Fmoc- or N-acetyl derivatives.
  • Use of zincate reagents and palladium catalysts for coupling fluorinated aromatic units.
  • Enzymatic or selective hydrolysis to obtain optically pure acid forms.

Though these methods are more common in amino acid synthesis, they provide insights into managing fluorinated aromatic systems and could be adapted for the target compound.

  • The patented method (CN105503569A) reports achieving purity levels greater than 99.5%, indicating efficient control over side reactions and impurities.
  • Commercially available samples typically have purities around 97-98%, suitable for research purposes.
  • The compound’s molecular weight is 250.19 g/mol, and its molecular formula is C11H10F4O2.
  • The presence of trifluoromethyl and fluoro groups requires careful handling during synthesis to prevent defluorination or rearrangement.
Method Source Starting Materials Key Steps Yield/Purity Notes
Patent CN105503569A 3,5-bis(trifluoromethyl)bromobenzene, diethyl malonate Alkylation, saponification, methylation >99.5% purity Industrially scalable, multi-step
Fluorinated Phenylalanine Literature Fluorinated aromatic aldehydes, amino acid derivatives Cross-coupling, enzymatic hydrolysis High enantiomeric purity (for amino acids) Insightful for fluorinated aromatic synthesis
Commercial Sources Various fluorinated intermediates Standard ester hydrolysis 97-98% purity Research grade, limited commercial availability

The preparation of this compound is primarily achieved through a multi-step synthetic route involving alkylation of brominated trifluoromethylated aromatics with diethyl malonate, followed by saponification and methylation steps. This method provides high purity products suitable for research and potential industrial use. Alternative synthetic insights from fluorinated phenylalanine chemistry provide additional strategies for managing fluorinated aromatic systems but are less directly applied to this compound. The control of reaction conditions and reagents is critical to maintain the integrity of the fluorinated substituents and achieve high yields and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-fluorine bond formation) followed by propionic acid chain elongation. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity, as validated for analogous fluorinated phenylpropionic acids .
  • Key considerations : Monitor reaction intermediates using TLC (silica gel, UV detection) and optimize fluorinated precursor ratios to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

  • Structural confirmation : High-resolution NMR (¹H, ¹³C, ¹⁹F) to resolve fluorine-coupled splitting patterns and confirm substitution patterns. For example, ¹⁹F NMR chemical shifts typically range between -60 to -80 ppm for trifluoromethyl groups .
  • Stability assessment : Accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure. Use LC-MS (ESI-negative mode) to detect degradation products like defluorinated intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential respiratory irritation risks .
  • Storage : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methyl substitution) influence its bioactivity or environmental persistence?

  • SAR studies : Compare logP values (measured via shake-flask method) and receptor-binding affinities (e.g., PPAR-γ assays) with analogs like 3-[4-fluoro-3-(trifluoromethoxy)phenyl]propionic acid. Fluorine at the 2-position enhances metabolic stability but may reduce solubility .
  • Environmental fate : Evaluate biodegradation using OECD 301B tests (28-day aerobic conditions) and bioaccumulation potential via octanol-water partitioning (logKow >3 suggests persistence) .

Q. What computational tools can predict its interactions with biological targets or degradation pathways?

  • Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trifluoromethyl moiety.
  • Degradation modeling : Apply density functional theory (DFT) to simulate bond dissociation energies, identifying vulnerable sites (e.g., C-F bonds) under UV photolysis .

Q. How should researchers address contradictions in reported synthesis yields or analytical data?

  • Troubleshooting : Replicate protocols using standardized reagents (e.g., anhydrous solvents) and validate NMR spectra against reference libraries (e.g., PubChem CID 2735609 for analogous brominated derivatives) .
  • Data reconciliation : Cross-reference LC-MS retention times and fragmentation patterns with databases like mzCloud to confirm peak assignments .

Q. What methodologies are suitable for studying its pharmacokinetic properties in preclinical models?

  • In vitro assays : Plasma protein binding (equilibrium dialysis), microsomal stability (rat liver microsomes, NADPH cofactor), and Caco-2 permeability assays.
  • In vivo profiling : Administer via intravenous/oral routes in rodents; quantify plasma concentrations using UPLC-MS/MS (LOQ: 1 ng/mL) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid
Reactant of Route 2
3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid

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